molecular formula C11H16INO2 B5206839 2-{[3-(4-iodophenoxy)propyl]amino}ethanol

2-{[3-(4-iodophenoxy)propyl]amino}ethanol

Cat. No. B5206839
M. Wt: 321.15 g/mol
InChI Key: UINVMJYKLYDKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-iodophenoxy)propyl]amino}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IPE, and it is a derivative of 3-iodo-4-aminophenylpropane. IPE is a white crystalline solid that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of IPE is not fully understood. However, it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. IPE has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects
IPE has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, IPE has been shown to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using IPE in lab experiments is its low toxicity. It has also been shown to be stable under a wide range of conditions. However, one limitation of using IPE is its low solubility in organic solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on IPE. One area of research is the development of new synthetic methods for IPE that are more efficient and cost-effective. Another area of research is the investigation of the potential use of IPE in the treatment of other inflammatory conditions, such as asthma and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of IPE and its potential applications in materials science.

Synthesis Methods

The synthesis of IPE involves the reaction of 3-(4-iodophenoxy)propylamine with ethylene oxide. The reaction is carried out under basic conditions, and the product is obtained after purification by recrystallization. The purity of the compound is determined by high-performance liquid chromatography (HPLC) analysis.

Scientific Research Applications

IPE has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, IPE has been shown to have anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, IPE has been studied for its potential use as a plant growth regulator. In materials science, IPE has been studied for its potential use in the synthesis of new materials.

properties

IUPAC Name

2-[3-(4-iodophenoxy)propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16INO2/c12-10-2-4-11(5-3-10)15-9-1-6-13-7-8-14/h2-5,13-14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINVMJYKLYDKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCNCCO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-Iodophenoxy)propylamino]ethanol

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